1-Bromo-2-ethoxy-4-iodobenzene
CAS No.: 2635937-34-5
Cat. No.: VC11656425
Molecular Formula: C8H8BrIO
Molecular Weight: 326.96 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2635937-34-5 |
|---|---|
| Molecular Formula | C8H8BrIO |
| Molecular Weight | 326.96 g/mol |
| IUPAC Name | 1-bromo-2-ethoxy-4-iodobenzene |
| Standard InChI | InChI=1S/C8H8BrIO/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5H,2H2,1H3 |
| Standard InChI Key | PKLMOECVWJXXRS-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=CC(=C1)I)Br |
| Canonical SMILES | CCOC1=C(C=CC(=C1)I)Br |
Introduction
1-Bromo-2-ethoxy-4-iodobenzene is a halogenated aromatic compound with the molecular formula C8H8BrIO. It belongs to a class of organic compounds known for their versatility in chemical synthesis and potential applications in pharmaceuticals and materials science. This compound is structurally similar to other halogenated benzenes but is distinguished by its specific arrangement of bromine, iodine, and ethoxy substituents.
Synthesis and Applications
The synthesis of 1-Bromo-2-ethoxy-4-iodobenzene typically involves multi-step reactions starting from simpler benzene derivatives. These reactions often include halogenation and etherification steps. The compound's applications can range from being an intermediate in pharmaceutical synthesis to materials science, where its halogenated structure can be useful for further functionalization.
Safety and Handling
Handling halogenated compounds like 1-Bromo-2-ethoxy-4-iodobenzene requires caution due to potential toxicity and reactivity. Safety measures include wearing protective gear and working in well-ventilated areas. The compound is likely to be harmful if ingested and may cause skin and eye irritation, similar to other halogenated compounds .
Comparison with Related Compounds
This table highlights the similarities and differences between 1-Bromo-2-ethoxy-4-iodobenzene and related compounds, demonstrating how slight changes in structure can affect properties and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume